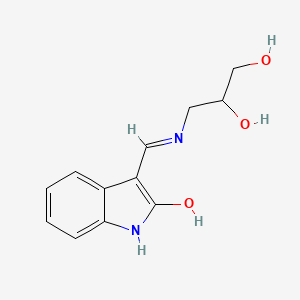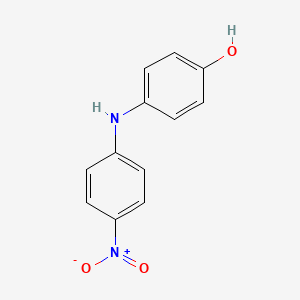
4-(4-Nitroanilino)phenol
説明
4-(4-Nitroanilino)phenol, also known as 4-NAP, is a chemical compound that belongs to the family of anilines. It is a yellow crystalline powder that is soluble in organic solvents, such as chloroform and ethanol. 4-NAP has been widely used in scientific research due to its unique properties, including its ability to act as a pH indicator and its fluorescent properties. In
科学的研究の応用
4-(4-Nitroanilino)phenol has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator, with a color change from yellow to red as the pH increases from acidic to basic. This property makes it useful in studying the pH changes in biological systems, such as in cells and tissues. Additionally, 4-(4-Nitroanilino)phenol has fluorescent properties, making it useful in fluorescence microscopy and flow cytometry. It has also been used in the development of biosensors for the detection of various analytes.
作用機序
The mechanism of action of 4-(4-Nitroanilino)phenol is not fully understood. However, it has been shown to interact with proteins and enzymes, such as cholinesterases and proteases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
4-(4-Nitroanilino)phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes that break down acetylcholine, a neurotransmitter. This inhibition can lead to an accumulation of acetylcholine, which can cause various physiological effects, such as muscle spasms and convulsions. Additionally, 4-(4-Nitroanilino)phenol has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in healthy cells. This property makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 4-(4-Nitroanilino)phenol in lab experiments is its ability to act as a pH indicator and its fluorescent properties, which make it useful in studying biological systems. Additionally, its ability to inhibit cholinesterases and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, one limitation of using 4-(4-Nitroanilino)phenol is its potential toxicity, as it has been shown to cause adverse effects in animals when administered in high doses.
将来の方向性
There are several future directions for the use of 4-(4-Nitroanilino)phenol in scientific research. One potential direction is the development of biosensors for the detection of various analytes, such as glucose and cholesterol. Another potential direction is the development of new drugs for the treatment of cancer, based on the ability of 4-(4-Nitroanilino)phenol to induce apoptosis in cancer cells. Additionally, the use of 4-(4-Nitroanilino)phenol in the study of pH changes in biological systems could lead to a better understanding of various physiological processes, such as digestion and cellular metabolism.
Conclusion:
In conclusion, 4-(4-nitroanilino)phenol is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to act as a pH indicator, its fluorescent properties, and its ability to inhibit cholinesterases and induce apoptosis in cancer cells make it a potential candidate for drug development. However, its potential toxicity should be taken into consideration when using it in lab experiments. The future directions for the use of 4-(4-Nitroanilino)phenol in scientific research are promising, with potential applications in biosensors, cancer therapy, and the study of biological systems.
特性
IUPAC Name |
4-(4-nitroanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-7-3-10(4-8-12)13-9-1-5-11(6-2-9)14(16)17/h1-8,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBUUIATYUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406342 | |
| Record name | 4-(4-Nitroanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitroanilino)phenol | |
CAS RN |
16078-86-7 | |
| Record name | 4-(4-Nitroanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[[5-(aminomethyl)furan-2-carbonyl]amino]-2-methylpropanoate;hydrochloride](/img/structure/B1652686.png)
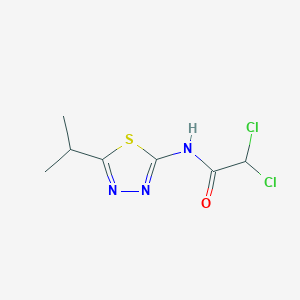
![(4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1,3-thiazol-2-yl)methanamine hydrochloride](/img/structure/B1652688.png)
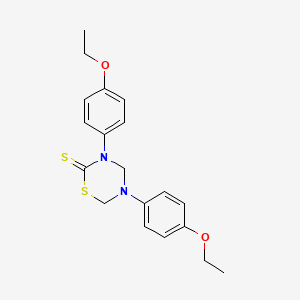
![6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid](/img/structure/B1652691.png)

![Urea, [cyclohexyl[6-(pentyloxy)-2-naphthalenyl]methyl]-](/img/structure/B1652693.png)
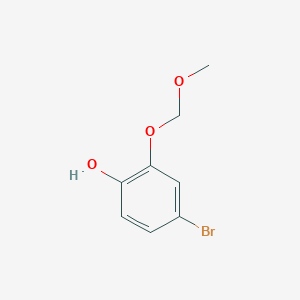
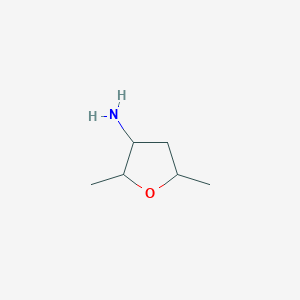
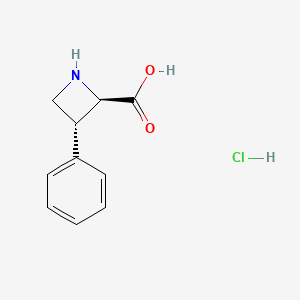
![3-Amino-6-phenyl-2,5-dihydro-pyrazolo[4,3-e]pyrimidin-4-one](/img/structure/B1652701.png)
![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)
